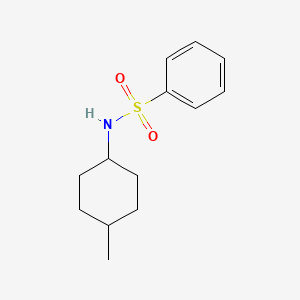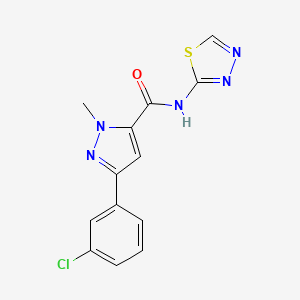
3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It contains a pyrazole ring, a thiadiazole ring, and a chlorophenyl group. This compound has garnered interest due to its potential biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves a multistep process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group using a suitable chlorinating agent.
Formation of the thiadiazole ring: This is done by reacting thiosemicarbazide with a carboxylic acid derivative under cyclization conditions.
Coupling of the pyrazole and thiadiazole rings: The final step involves coupling the pyrazole and thiadiazole rings through an amide bond formation
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as ultrasound-assisted synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits bacterial enzymes, leading to cell death.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with antiviral activity.
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole: A thiadiazole derivative with anticancer activity.
Uniqueness
3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, a thiadiazole ring, and a chlorophenyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H10ClN5OS |
|---|---|
Molecular Weight |
319.77 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-3-2-4-9(14)5-8/h2-7H,1H3,(H,16,17,20) |
InChI Key |
BSXGNQNGUAVKHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


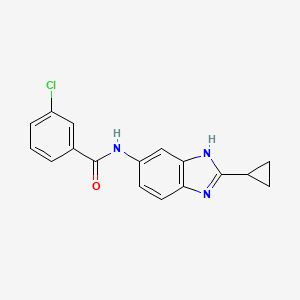
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10979077.png)
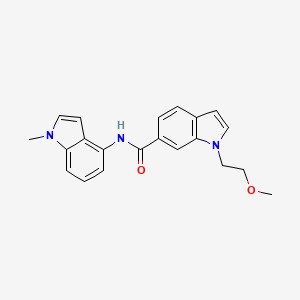
![N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979091.png)
![N-(6-methylpyridin-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979093.png)
![4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid](/img/structure/B10979097.png)
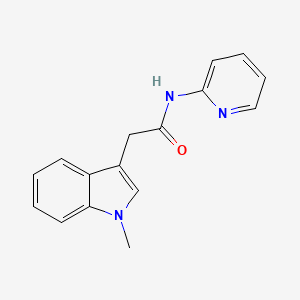
![6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10979113.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide](/img/structure/B10979124.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-cyclohexylpyrrolidin-2-one](/img/structure/B10979134.png)
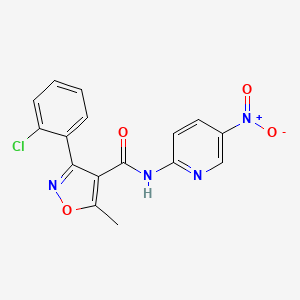
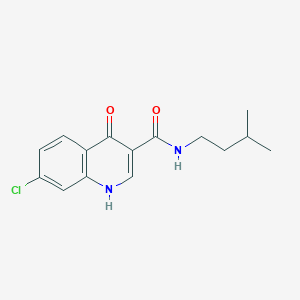
![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10979145.png)
